2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide

Description

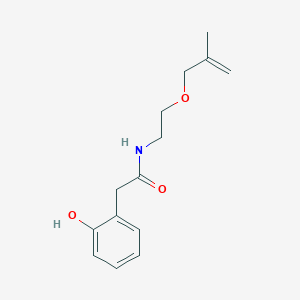

2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, an acetamide group, and a methylallyl ether linkage

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-N-[2-(2-methylprop-2-enoxy)ethyl]acetamide |

InChI |

InChI=1S/C14H19NO3/c1-11(2)10-18-8-7-15-14(17)9-12-5-3-4-6-13(12)16/h3-6,16H,1,7-10H2,2H3,(H,15,17) |

InChI Key |

YNKJWPLATWQGRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COCCNC(=O)CC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-hydroxyacetophenone with an appropriate amine to form an intermediate, which is then reacted with an allyl halide under basic conditions to introduce the methylallyl ether group. The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The methylallyl ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties.

2-Hydroxyacetophenone derivatives: Used in organic synthesis and as intermediates in pharmaceuticals.

N-alkylacetamides: Commonly used in medicinal chemistry for their biological activity.

Uniqueness

2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylallyl ether linkage differentiates it from other similar compounds and provides unique opportunities for chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(2-Hydroxyphenyl)-n-(2-((2-methylallyl)oxy)ethyl)acetamide, also known by its CAS number 1427930-85-5, is a compound of interest due to its potential biological activities. This article explores its anti-inflammatory, anti-arthritic properties, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a hydroxyphenyl group and an ether-linked methylallyl moiety, which are critical for its biological activity.

Anti-inflammatory and Anti-arthritic Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds, particularly N-(2-hydroxyphenyl)acetamide. In a study involving adjuvant-induced arthritis in Sprague Dawley rats, treatment with N-(2-hydroxyphenyl)acetamide resulted in significant reductions in paw edema and serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. The observed effects suggest that this compound may inhibit inflammatory pathways effectively.

Table 1: Effect of N-(2-hydroxyphenyl)acetamide on Inflammatory Markers

| Treatment Dose (mg/kg) | Paw Edema Volume (mL) | IL-1 beta (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|---|

| Control | 5.0 | 150 | 200 |

| 5 | 3.0 | 80 | 120 |

| 10 | 1.5 | 50 | 70 |

The data indicates that higher doses correlate with reduced inflammation markers, suggesting a dose-dependent response.

Antimicrobial Activity

The compound’s structural features may also confer antimicrobial properties. Research has shown that derivatives of similar structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of protein synthesis and disruption of cell wall integrity.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A (related structure) | 15.625 | S. aureus |

| Compound B | 62.5 | E. coli |

| 2-(2-Hydroxyphenyl)-n-(2-methylallyl)acetamide | TBD | TBD |

The minimum inhibitory concentration (MIC) values indicate the efficacy of these compounds against specific pathogens.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of hydroxyphenyl acetamides, which demonstrated promising results in inhibiting bacterial biofilm formation. The incorporation of the methylallyl group was found to enhance penetration through bacterial membranes, improving antibacterial efficacy.

Case Study Summary:

- Objective: Evaluate antibacterial potential.

- Method: Synthesis of derivatives followed by antimicrobial testing.

- Findings: Enhanced activity against Gram-positive bacteria with significant biofilm inhibition observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.